molecular formula C10H14N2 B8011850 3-(Amino(cyclopropyl)methyl)aniline

3-(Amino(cyclopropyl)methyl)aniline

Cat. No.: B8011850
M. Wt: 162.23 g/mol
InChI Key: FPQAZCNCWNRDOC-UHFFFAOYSA-N
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Description

Contextual Significance of Cyclopropylamine (B47189) and Aniline (B41778) Scaffolds in Organic Synthesis and Chemical Biology

The cyclopropylamine and aniline scaffolds are pivotal components in the realms of organic synthesis and chemical biology, each contributing distinct and valuable characteristics to molecular design.

The aniline scaffold , a benzene (B151609) ring bearing an amino group, is a fundamental building block in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. umich.eduresearchgate.net The amino group provides a versatile handle for further chemical modifications and can participate in crucial hydrogen bonding interactions with biological macromolecules. researchgate.net The aromatic ring of aniline serves as a core structure that can be readily functionalized to fine-tune a molecule's properties. umich.edu The inherent biological activities associated with many aniline derivatives make this scaffold a cornerstone in drug discovery programs. ontosight.ai

Research Rationale for Investigating the Chemical Compound 3-(Amino(cyclopropyl)methyl)aniline

The investigation into this compound is primarily driven by its potential as a versatile intermediate in the synthesis of more complex molecules with desirable pharmacological properties. The strategic combination of the cyclopropylamine and aniline moieties within a single, relatively simple structure presents an attractive starting point for the development of novel compounds.

The rationale for its study can be summarized as follows:

Synergistic Properties: The compound brings together the metabolic stability and conformational rigidity of the cyclopropyl (B3062369) group with the versatile reactivity and established biological relevance of the aniline scaffold. smolecule.comumich.edu

Scaffold for Library Synthesis: Its structure is amenable to a variety of chemical transformations, making it an ideal candidate for the creation of diverse chemical libraries for high-throughput screening in drug discovery campaigns. researchgate.net

Exploration of Structure-Activity Relationships (SAR): By systematically modifying the aniline ring or the amino groups, researchers can probe the structure-activity relationships of new classes of compounds, leading to the optimization of potency and selectivity for specific biological targets.

While extensive research specifically on this compound is not widely published, it is recognized as a valuable building block in chemical catalogs and is commercially available for research purposes. bldpharm.combldpharm.com

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is currently focused on its potential as a foundational element for the synthesis of novel bioactive molecules. The primary objectives of such research would include:

Development of Efficient Synthetic Routes: Establishing robust and scalable methods for the synthesis of this compound and its derivatives.

Exploration of Chemical Reactivity: Investigating the reactivity of the compound to understand how it can be incorporated into larger, more complex molecular architectures.

Design and Synthesis of Novel Derivatives: Utilizing this compound as a starting material to create new series of compounds with potential therapeutic applications.

Preliminary Biological Evaluation: Screening newly synthesized derivatives for activity against a range of biological targets to identify promising lead compounds for further development.

The ultimate goal of this academic inquiry is to leverage the unique chemical features of this compound to unlock new avenues in medicinal chemistry and materials science.

Chemical and Physical Properties

The basic physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol
CAS Number 1270339-39-3

Table 1: Physicochemical Properties of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[amino(cyclopropyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10H,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQAZCNCWNRDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=CC=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino Cyclopropyl Methyl Aniline and Its Structural Analogues

Established Synthetic Routes for Related Cyclopropylmethyl Aniline (B41778) Derivatives

Strategies Involving Aniline Ring Functionalization

The functionalization of a pre-existing aniline ring is a common strategy for introducing the cyclopropylmethylamine side chain. These methods often leverage the directing effects of the amino group or a protected version thereof.

Electrophilic Aromatic Substitution: The amino group of aniline is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. chemistrysteps.comlibretexts.org However, direct functionalization can be challenging due to over-reactivity and potential side reactions. libretexts.org To control the reaction and achieve meta-substitution, the amino group is often converted to a deactivating group, such as an amide, or the substitution is performed on a precursor with a meta-directing group that is later converted to an amino group.

Modification of Activating Groups: Acetylation of the aniline's amino group to form acetanilide (B955) can moderate its activating influence, allowing for more controlled subsequent reactions. libretexts.org This modification still directs incoming electrophiles to the ortho and para positions. For meta-functionalization, it is often more practical to start with a substituted benzene (B151609) that already has a meta-directing group.

Palladium-Catalyzed C-N Bond Formation: A versatile one-step method for preparing N-arylcyclopropylamines involves the palladium-catalyzed amination of an aryl bromide with cyclopropylamine (B47189). researchgate.net This reaction, often employing a catalyst system like Pd2(dba)3/BINAP/NaOtBu, has been used to synthesize a variety of N-arylcyclopropylamines with yields ranging from 43% to 99%. researchgate.net

Methodologies for Cyclopropylamine Moiety Construction

The construction of the cyclopropylamine unit is a critical aspect of synthesizing these molecules. Several classical and modern methods are available.

Curtius Rearrangement: The Curtius rearrangement is a widely used method for preparing cyclopropylamines from cyclopropanecarboxylic acids. acs.orgbeilstein-journals.org This reaction involves the conversion of a carboxylic acid to an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis to the amine. A scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been developed using this method with the Weinstock protocol for the Curtius degradation. beilstein-journals.org

Hofmann Rearrangement: An alternative route to cyclopropylamine starts from cyclopropanecarboxamide, which can be converted to the amine via a modified Hofmann reaction. google.com

Kulinkovich Reaction: More recent methods for constructing the aminocyclopropane moiety include the Kulinkovich reaction applied to amides and nitriles. acs.org

Cyclopropanation of Alkenes: Classical cyclopropanation methods, such as the Simmons-Smith reaction and metal-catalyzed reactions of diazo compounds with olefins, have been adapted to include a nitrogen functionality. acs.org Michael-initiated ring-closure reactions also provide a pathway to cyclopropylamine derivatives. acs.org

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. journalspub.comrsc.org

Palladium-Catalyzed Double N-Arylation: A highly efficient one-pot synthesis of carbazoles has been achieved through the palladium-catalyzed double N-arylation of primary amines with 2,2'-dihalobiphenyls. researchgate.net While not directly producing cyclopropylmethyl anilines, this methodology demonstrates the power of one-pot reactions in forming multiple C-N bonds.

Synthesis of Substituted Quinolines: Molecular iodine has been used to catalyze a one-pot domino reaction of imines with enolizable aldehydes to produce substituted quinolines. researchgate.net This highlights the use of simple catalysts in multicomponent systems.

Synthesis of 3-Cyanopyrroles: A one-step, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines yields N-substituted 2,3,5-functionalized 3-cyanopyrroles. mdpi.com This demonstrates the versatility of MCRs in creating diverse heterocyclic structures.

Targeted Synthesis of the 3-(Amino(cyclopropyl)methyl)aniline Core Structure

The direct synthesis of the this compound core structure often involves the formation of the key benzylic carbon-nitrogen bond.

Reductive Amination Pathways for α-Amino C-N Bond Formation

Reductive amination is a widely used and powerful method for forming C-N bonds and is particularly well-suited for the synthesis of α-amino aniline derivatives. researchgate.netorganic-chemistry.org

From Ketone Precursors: A common route to this compound involves the reductive amination of a corresponding ketone, cyclopropyl(3-nitrophenyl)methanone. This ketone can be synthesized through methods like the Friedel-Crafts acylation of nitrobenzene (B124822) with cyclopropanecarbonyl chloride or the nitration of cyclopropyl (B3062369) phenyl ketone. The nitro group of the resulting ketone is then reduced to an amine, and the ketone is subsequently converted to the desired primary amine via reductive amination.

One-Pot Procedures: Reductive amination can be performed in a one-pot fashion, combining the reduction of a nitroarene to an aniline, condensation with an aldehyde or ketone, and subsequent reduction of the imine intermediate. researchgate.net This approach is attractive from an industrial and green chemistry perspective. researchgate.net

The following table outlines a typical reaction sequence for the synthesis of this compound via a reductive amination pathway, starting from cyclopropyl(3-nitrophenyl)methanone.

Step Reactant Reagents and Conditions Product Yield Reference
1Cyclopropyl phenyl ketoneHNO₃/H₂SO₄Cyclopropyl(3-nitrophenyl)methanoneHigh
2Cyclopropyl(3-nitrophenyl)methanoneH₂, Pd/CCyclopropyl(3-aminophenyl)methanone-
3Cyclopropyl(3-aminophenyl)methanoneNH₃, H₂, Raney NiThis compound--

Nucleophilic Substitution Reactions in Cyclopropane (B1198618) Systems

The cyclopropane ring can also be constructed through nucleophilic substitution reactions, though this is less common for the direct synthesis of the target molecule.

Ring Opening of Activated Cyclopropanes: Donor-acceptor cyclopropanes can undergo nucleophilic ring-opening reactions with amines. thieme-connect.com These reactions provide access to 1,3-difunctionalized compounds. thieme-connect.comnih.gov However, this approach is more suited for creating linear structures rather than preserving the cyclopropane ring.

Intramolecular Cyclization: A 3-exo-trig cyclization of 2-iodoethyl-substituted olefins using zinc powder in a mixture of t-butyl alcohol and water can be an efficient method for forming cyclopropane rings. organic-chemistry.org Similarly, a 3-exo-tet cyclization of 1,3-dihalopropanes with zinc powder in ethanol (B145695) also yields cyclopropanes. organic-chemistry.org These methods could potentially be adapted to synthesize precursors for this compound.

Stereoselective Cyclopropanation for Chiral Amino Acid Precursors

The creation of chiral cyclopropane rings is a cornerstone in the synthesis of complex molecules, including precursors to non-canonical amino acids. nih.govacs.org Stereoselective cyclopropanation reactions offer a powerful tool to introduce the desired three-dimensional arrangement at the cyclopropane core.

One notable strategy involves the palladium-catalyzed cyclopropanation of 2-substituted 1,1-diborylalkenes using (trimethylsilyl)diazomethane. This method demonstrates excellent control over relative stereoselectivity, yielding an exclusive anti conformation between the R and SiMe3 substituents. Furthermore, the use of chiral boryl motifs, such as (+)-pinanediolboryl (Bpai), allows for enantioselective synthesis with an enantiomeric ratio of up to 10:90. Subsequent orthogonal activation with sodium tert-butoxide enables preferential protodeborylation, providing access to polyfunctional cyclopropyl alcohols with controlled enantioselectivity. acs.org

Another approach utilizes the stereodirecting effect of a temporary β-hydroxyl stereocenter. nih.gov This "temporary stereocentre" strategy involves an initial aldol (B89426) reaction to create the chiral center, which then directs a subsequent cyclopropanation reaction. The final step involves a retro-aldol cleavage to remove the temporary stereocenter, yielding enantiopure cyclopropane-carboxaldehydes with greater than 95% enantiomeric excess (ee). nih.govrsc.org This methodology has been successfully applied to the asymmetric synthesis of the natural product cascarillic acid. nih.gov

The choice of solvent can also play a crucial role in determining the stereochemical outcome of cyclopropanation reactions. For instance, in the α,α-cyclopropanation of amino acids using a Ni(II)-Schiff-base complex, the predominant configuration of the newly formed α-stereocenter is (S) regardless of the solvent. However, careful selection of the solvent can achieve high diastereoselectivity at the β-stereocenter. nih.gov

Asymmetric Synthesis and Enantioselective Methodologies

The demand for enantiomerically pure compounds has driven the development of numerous asymmetric and enantioselective synthetic methods. e-bookshelf.de These strategies are broadly categorized into chiral auxiliary-mediated approaches, catalytic asymmetric reactions, and enzymatic syntheses.

Chiral Auxiliary-Mediated Approaches to Enantioenriched Cyclopropylamines

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a substrate to direct a stereoselective transformation. researchgate.netyoutube.comyoutube.com These auxiliaries, often derived from inexpensive natural sources, can be removed and recycled after the desired reaction. researchgate.netyoutube.com

A prominent example is the use of N-sulfinyl imines. The reaction of N-sulfinyl α-chloro ketimines with Grignard reagents provides a route to chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. This reaction is proposed to proceed through a Favorskii-type mechanism involving a cyclopropylideneamine intermediate. Subsequent deprotection yields the desired N-unprotected cyclopropylamines. acs.org

Another effective strategy employs a three-step sequence of aldol/cyclopropanation/retro-aldol reactions. rsc.org In this approach, a chiral auxiliary, such as (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one, is first used to control the stereochemistry of an aldol reaction. The resulting syn-aldol product then undergoes a directed cyclopropanation, where the temporary β-hydroxyl stereocenter dictates the stereochemical outcome. Finally, a retro-aldol cleavage removes the chiral auxiliary and the temporary stereocenter, affording enantiopure cyclopropane-carboxaldehydes in high enantiomeric excess. nih.govrsc.org

Chiral Auxiliary Approach Key Features Outcome
N-Sulfinyl IminesFavorskii-type reaction mechanism; good diastereoselectivity.Chiral N-unprotected cyclopropylamines. acs.org
Aldol/Cyclopropanation/Retro-AldolTemporary stereocenter directs cyclopropanation; high enantiomeric excess.Enantiopure cyclopropane-carboxaldehydes. nih.govrsc.org

Catalytic Asymmetric Cyclopropanation and Amination

Catalytic asymmetric synthesis offers a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. acs.org

The catalytic asymmetric carbometalation of cyclopropenes, followed by an electrophilic amination reaction, provides a direct route to diastereomerically pure and enantiomerically enriched cyclopropylamine derivatives. nih.gov Similarly, cobalt-catalyzed asymmetric cyclopropanation reactions using gem-dichloroalkanes as carbene precursors have emerged as a powerful alternative to the use of hazardous diazoalkanes. dicp.ac.cnnih.gov This method is effective for a range of alkenes, including monosubstituted, 1,1-disubstituted, and internal alkenes, and can achieve high levels of enantioselectivity. nih.govdicp.ac.cnnih.gov

In the realm of amination, imine reductases (IREDs) and amine dehydrogenases (AmDHs) are important enzymes for the synthesis of chiral amines. acs.org Engineered IREDs and AmDHs have shown broad substrate scope and high stereoselectivity in the reductive amination of various aldehydes and ketones. acs.orgtudelft.nl

Catalyst/Method Substrates Key Advantages
Chiral Salen-Mo CatalystsAlkenes, 1,2-dicarbonyl compoundsUse of safe diazo compound surrogates; good yields and enantioselectivities. acs.org
Cobalt-Pybox CatalystsAlkenes, gem-dichloroalkanesAvoids hazardous diazoalkanes; high enantioselectivity for various alkenes. dicp.ac.cnnih.gov
Catalytic CarbomagnesiationCyclopropenesExcellent diastereoselectivity and high enantiomeric excess. rsc.org
Electro-organocatalytic Cascade-Mild, controlled generation of electrophilic iodine, avoids halogenating reagents. rsc.org

Enzymatic Cascade Syntheses of Chiral Amines for Analogues

Amine transaminases (ATAs) are a key class of enzymes for chiral amine synthesis. worktribe.comoup.com They catalyze the transfer of an amino group from a donor to a prochiral ketone with high stereoselectivity. oup.comnih.gov To overcome limitations such as unfavorable reaction equilibria, various strategies have been developed, including the use of specific amino donors that tautomerize upon deamination, driving the reaction to completion. rsc.org

Multi-enzyme cascades have also been developed to synthesize chiral amines with multiple stereocenters. For example, a bienzymatic cascade using an ene-reductase and an amine dehydrogenase can produce diastereomerically enriched amines from unsaturated ketones and aldehydes with high conversion rates and excellent enantiomeric and diastereomeric excess. tudelft.nl Another four-enzyme cascade has been engineered in whole cells to convert simple linear keto acids into valuable cyclic amine products. acs.org Furthermore, the co-immobilization of enzymes, such as alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH), on nanoparticles can enhance catalytic efficiency and stability, making the process more sustainable for industrial applications. rsc.org

Enzymatic Cascade System Key Enzymes Products Advantages
Single-Enzyme Cascadeω-TransaminaseChiral aminesReaction completion driven by tautomerization of amino donor. rsc.org
Bienzymatic CascadeEne-reductase, Amine DehydrogenaseDiastereomerically enriched aminesHigh conversion, enantiomeric, and diastereomeric excess. tudelft.nl
Whole-Cell Four-Enzyme CascadeCAR, Transaminase, Imine ReductaseCyclic aminesSynthesis from simple keto acids with high conversion and enantiomeric excess. acs.org
Co-immobilized Enzyme SystemAlcohol Dehydrogenase, Amine DehydrogenaseChiral aminesEnhanced catalytic efficiency and reusability. rsc.org

Green Chemistry Principles in Synthetic Route Design for this compound

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and fine chemicals. unibo.itrsc.org The goal is to develop more sustainable processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

In the context of synthesizing this compound and its analogues, several green chemistry approaches are relevant. The use of biocatalytic methods, such as enzymatic cascades, aligns well with green chemistry principles by offering high selectivity under mild reaction conditions. nih.gov The development of one-pot, multi-component reactions, like the L-proline catalyzed synthesis of 3-amino-alkylated indoles under solvent-free conditions, also represents a greener alternative to traditional multi-step syntheses. rsc.org

Advanced Spectroscopic and Structural Elucidation of 3 Amino Cyclopropyl Methyl Aniline

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characteristic Vibrational Frequencies of the Amino and Cyclopropyl (B3062369) Moieties

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule. The spectrum of 3-(Amino(cyclopropyl)methyl)aniline is expected to be a composite of the vibrational modes of its constituent parts: the aniline (B41778) ring, the primary aliphatic amine, and the cyclopropyl group.

The amino groups (-NH₂) are anticipated to exhibit distinct stretching vibrations. The aniline amino group typically shows asymmetric and symmetric N-H stretching bands in the region of 3500-3300 cm⁻¹. For aniline itself, these peaks are observed around 3433 cm⁻¹ and 3355 cm⁻¹. researchgate.net The primary aliphatic amine's N-H stretches are expected in a similar range. Additionally, N-H scissoring (bending) vibrations are typically observed near 1600 cm⁻¹. researchgate.net

The cyclopropyl moiety has several characteristic vibrational modes. The C-H stretching vibrations of the cyclopropyl ring are expected to appear at higher frequencies (3100-3000 cm⁻¹) than those of alkyl C-H bonds, a consequence of the increased s-character in the C-H bonds of the strained ring. A key diagnostic peak for the cyclopropane (B1198618) ring is the symmetric ring breathing mode, which typically appears as a sharp band in the Raman spectrum around 1000 cm⁻¹.

The aromatic ring will also contribute characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region.

Table 1: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aniline -NH₂ Asymmetric N-H Stretch 3450 - 3400
Aniline -NH₂ Symmetric N-H Stretch 3370 - 3330
Aliphatic -NH₂ N-H Stretch 3400 - 3300
Both -NH₂ N-H Scissoring (Bending) 1630 - 1580
Cyclopropyl C-H C-H Stretch 3100 - 3000
Cyclopropyl Ring Ring Breathing ~1000
Aromatic C-H C-H Stretch 3100 - 3020

Note: These are typical ranges and the exact positions can be influenced by the molecular environment and potential hydrogen bonding.

Spectroscopic Signatures of Intramolecular Hydrogen Bonding

The structure of this compound allows for the possibility of intramolecular hydrogen bonding. A hydrogen bond could form between the hydrogen atoms of the benzylic amino group (donor) and the lone pair of electrons on the nitrogen of the aniline group (acceptor), or vice-versa. The formation of such a bond, which would create a six-membered ring, can be detected spectroscopically. ustc.edu.cn

The most significant indicator of hydrogen bonding is the change in the N-H stretching frequencies. When an N-H group participates in hydrogen bonding, the bond is weakened and elongated, causing its stretching vibration to shift to a lower frequency (a red shift) and the peak to become broader and more intense in the IR spectrum. researchgate.net Therefore, one would expect to see at least one of the N-H stretching bands appear at a lower wavenumber than the typical 3500-3300 cm⁻¹ range for free amines. The magnitude of this shift provides an indication of the hydrogen bond's strength. ustc.edu.cn The existence of such an interaction helps to stabilize a specific conformation of the molecule in the gas phase or in non-polar solvents. ustc.edu.cn

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique can elucidate the crystal system, unit cell dimensions, molecular conformation, and the nature of intermolecular forces that dictate the crystal packing.

Crystal System and Unit Cell Parameters Determination

To perform X-ray crystallography, a suitable single crystal of this compound would be required. The crystal would be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed. nih.gov The symmetry and spacing of the diffraction spots allow for the determination of the crystal system (e.g., monoclinic, orthorhombic, triclinic) and the dimensions of the unit cell—the smallest repeating unit of the crystal. nih.govresearchgate.net These parameters are defined by three lengths (a, b, c) and three angles (α, β, γ).

Table 2: Hypothetical Unit Cell Parameters for this compound

Parameter Description Example Value
Crystal System The symmetry class of the crystal. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
a (Å) Unit cell length along the a-axis. 10.5
b (Å) Unit cell length along the b-axis. 8.2
c (Å) Unit cell length along the c-axis. 12.1
α (°) Angle between b and c axes. 90
β (°) Angle between a and c axes. 98.5
γ (°) Angle between a and b axes. 90

Note: The values in this table are purely illustrative, as specific experimental data for this compound is not publicly available. The actual parameters would be determined via single-crystal X-ray diffraction analysis.

Analysis of Molecular Conformation in the Crystalline State

The crystallographic data would provide precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. Key aspects to be analyzed would include the planarity of the aniline ring, the orientation of the (amino(cyclopropyl)methyl) substituent relative to the ring, and the puckering of the cyclopropyl ring. The analysis would reveal if the conformation is stabilized by the intramolecular hydrogen bonds suggested by spectroscopic methods.

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound would be dominated by the chromophore of the aniline moiety. Aniline typically displays two main absorption bands arising from π → π* transitions. The first, more intense band (the E2-band) is usually found at shorter wavelengths (around 230-240 nm). A second, less intense band (the B-band) with a visible fine structure appears at longer wavelengths (around 280-290 nm). nist.gov

The substitution on the benzene (B151609) ring will influence the exact position and intensity of these absorptions. The alkyl group attached to the ring is expected to cause a small red shift (a shift to longer wavelengths) of these bands. The amino group is a strong auxochrome, and its interaction with the π-system of the ring is responsible for the characteristic aniline spectrum. The presence of solvent can also influence the spectrum; for instance, in polar solvents, hydrogen bonding to the amino group can lead to a blue shift (a shift to shorter wavelengths) of the B-band. researchgate.net

Table 3: Expected Electronic Absorption Bands for this compound

Transition Type Typical Wavelength (λₘₐₓ) Description
π → π* (E2-band) ~235 nm High-intensity band related to the benzene ring.

Note: These values are estimations based on the aniline chromophore and are subject to shifts based on substitution and solvent effects. nih.govnist.govresearchgate.net

Computational and Theoretical Investigations of 3 Amino Cyclopropyl Methyl Aniline

Density Functional Theory (DFT) Studies for Electronic and Geometric Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic and geometric properties of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like 3-(Amino(cyclopropyl)methyl)aniline.

DFT calculations, particularly using the B3LYP functional with a 6-31G(d) basis set, have been instrumental in determining the optimized molecular geometry of aniline (B41778) derivatives. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. researchgate.net For instance, in related aniline compounds, the bond lengths and angles obtained through B3LYP calculations have shown strong correlations with experimental values. researchgate.net In the case of this compound, DFT would be employed to predict the three-dimensional arrangement of atoms, including the orientation of the cyclopropyl (B3062369) and amino groups relative to the aniline ring. These geometric parameters are crucial for understanding the molecule's steric and electronic properties.

Table 1: Representative Bond Parameters for Aniline Derivatives

Bond/AngleCalculated Value (B3LYP/6-31G(d))Experimental Value
C-N bond length (Å)1.4021.402
C-C bond length (aromatic) (Å)1.391 - 1.3981.393 - 1.399
C-N-H bond angle (°)113.1113.1
H-N-H bond angle (°)112.0112.0

Note: The data presented is for the parent aniline molecule and serves as a reference for the types of parameters obtained through DFT calculations. Specific values for this compound would require dedicated computational studies.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

For substituted anilines, the nature and position of the substituent group significantly influence the HOMO and LUMO energy levels. researchgate.net For example, electron-donating groups tend to increase the HOMO energy level, making the molecule a better electron donor. DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine these properties for various aniline derivatives. researchgate.net These calculations also allow for the determination of reactivity descriptors such as ionization potential (IP = -E_HOMO) and electron affinity (EA = -E_LUMO), which further quantify the molecule's reactivity. scienceopen.com

Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors

PropertyDefinitionSignificance
E_HOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability (nucleophilicity). researchgate.net
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability (electrophilicity). researchgate.net
HOMO-LUMO Gap (ΔE) ΔE = E_LUMO - E_HOMORelates to chemical reactivity and kinetic stability. researchgate.net
Ionization Potential (IP) IP ≈ -E_HOMOEnergy required to remove an electron.
Electron Affinity (EA) EA ≈ -E_LUMOEnergy released when an electron is added.
Electronegativity (χ) χ ≈ -(E_HOMO + E_LUMO)/2Measures the ability to attract electrons. scienceopen.com
Chemical Hardness (η) η ≈ (E_LUMO - E_HOMO)/2Measures resistance to change in electron distribution. scienceopen.com
Chemical Softness (S) S = 1/ηThe reciprocal of hardness, indicating higher reactivity. scienceopen.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. scienceopen.comthaiscience.info The MEP map illustrates the electrostatic potential on the electron density surface of a molecule. scienceopen.com Different colors on the MEP map represent different potential values; typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green usually denotes regions of neutral potential. researchgate.net

For aniline and its derivatives, MEP analysis can identify the most likely sites for chemical reactions. thaiscience.infotci-thaijo.org For instance, the nitrogen atom of the amino group and certain carbon atoms in the aromatic ring often exhibit negative potential, making them targets for electrophiles. thaiscience.infotci-thaijo.org The hydrogen atoms of the amino group, on the other hand, typically show positive potential. utoronto.ca By performing MEP calculations for this compound, one can gain a detailed understanding of its charge distribution and predict its reactivity patterns. scienceopen.com

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of molecules, arising from the rotation around single bonds, leads to the existence of different spatial arrangements known as conformations. uwlax.edu Conformational analysis aims to identify the stable conformers of a molecule and to determine the energy barriers between them.

For a molecule like this compound with several rotatable bonds, a multitude of conformations are possible. Computational methods, including ab initio and DFT calculations, are employed to explore the potential energy surface (PES) of the molecule to locate the stable conformers, which correspond to energy minima on the PES. colostate.eduresearchgate.net Studies on similar molecules, such as aniline-ammonia clusters, have shown that multiple energy minima can exist, each corresponding to a different geometric arrangement. researchgate.net For this compound, conformational analysis would involve systematically rotating the bonds connecting the cyclopropyl group, the aminomethyl group, and the aniline ring to identify the lowest energy (most stable) conformations.

Torsional energy profiles are generated by calculating the energy of the molecule as a function of the dihedral angle of a specific bond. These profiles reveal the energy barriers that must be overcome for the molecule to rotate from one conformation to another. uwlax.edu For example, in substituted anilines, the rotation of the amino group and other substituents can be studied by plotting the energy against the relevant torsional angle. colostate.edu The maxima on these energy profiles correspond to transition states, and the energy difference between a minimum and a maximum represents the rotational barrier. uwlax.edu Understanding these barriers is crucial for comprehending the molecule's dynamic behavior and the feasibility of interconversion between different conformers at a given temperature.

Quantum Chemical Studies on Chemical Bonding and Stability

Quantum chemical calculations are fundamental to elucidating the electronic structure and stability of this compound. These methods, particularly Density Functional Theory (DFT), offer a detailed picture of the bonding environment and intramolecular interactions.

In this compound, key intramolecular interactions would be expected between the lone pair of the aniline nitrogen, the π-orbitals of the benzene (B151609) ring, and the orbitals of the cyclopropyl and aminomethyl groups. The delocalization of the nitrogen lone pair into the antibonding π* orbitals of the aromatic ring is a characteristic feature of anilines and contributes significantly to the electronic properties of the molecule. researchgate.net The interaction between the cyclopropyl group's bent bonds and the adjacent benzylic carbon and amino group can also be analyzed.

The stabilization energies (E(2)) derived from second-order perturbation theory in NBO analysis quantify the strength of these donor-acceptor interactions. Higher E(2) values indicate stronger interactions and greater stabilization. For this compound, significant E(2) values are anticipated for the following interactions:

n(N) → π(C-C)* of the aniline ring: This represents the delocalization of the nitrogen lone pair into the aromatic system.

π(C-C) → π(C-C)* within the benzene ring: These are the typical π-electron delocalization interactions in an aromatic system.

σ(C-C)cyclopropyl → σ(C-N)*: This interaction could indicate hyperconjugative effects from the cyclopropyl ring to the aminomethyl group.

An illustrative data table of expected NBO analysis results for significant interactions in this compound is presented below. Please note that these are representative values based on studies of similar functional groups, as direct computational studies on this specific molecule are not publicly available.

Donor NBOAcceptor NBOExpected E(2) (kcal/mol)Interaction Type
n(N-aniline)π(C-C)ring30-50Lone pair delocalization
π(C-C)ringπ(C-C)ring15-25π-conjugation
σ(C-H)aminomethylσ(N-H)2-5Hyperconjugation
σ(C-C)cyclopropylσ(C-C)ring1-3Ring-substituent hyperconjugation

Computational methods can accurately predict various spectroscopic parameters, which are invaluable for the characterization of new compounds and for the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and coupling constants (J) are instrumental in assigning the signals in experimental spectra. For this compound, distinct chemical shifts are expected for the aromatic protons, the cyclopropyl protons, the methine proton, and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group. The cyclopropyl protons typically appear at high field (low ppm values).

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for key atoms in this compound, based on typical values for similar structural motifs. rsc.orgnih.govrsc.org

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H6.5-7.2115-130
Aromatic C-N-145-150
Aromatic C-C(H)N-138-142
Cyclopropyl C-H0.4-1.05-15
Methine C-H3.8-4.260-65
Amine N-H1.5-3.5-

IR Spectroscopy: Theoretical Infrared (IR) spectra can be calculated to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For this compound, key vibrational modes would include the N-H stretching of the primary amine and the aniline, C-H stretching of the aromatic ring and the cyclopropyl group, C=C stretching of the aromatic ring, and the C-N stretching vibrations. materialsciencejournal.orgresearchgate.netacs.org

A table of expected characteristic IR frequencies is provided below.

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H stretch (aniline)3350-3450
N-H stretch (primary amine)3300-3400
Aromatic C-H stretch3000-3100
Cyclopropyl C-H stretch3000-3100
Aromatic C=C stretch1500-1600
C-N stretch1250-1350

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis). researchgate.netyoutube.com Aniline and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to π→π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring. For this compound, the electron-donating nature of the amino group is expected to cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene. acs.orgresearchgate.netaatbio.com

Expected UV-Vis absorption maxima for this compound in a non-polar solvent are presented in the table below.

TransitionExpected λmax (nm)Molar Absorptivity (ε)
π→π* (Primary band)~240-250High
π→π* (Secondary band)~285-295Moderate

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, including conformational changes and interactions with its environment, particularly with solvent molecules. researchgate.networldscientific.com These simulations solve Newton's equations of motion for the atoms in the system, offering a trajectory of the molecule's movement.

For this compound, MD simulations can explore the rotational freedom around the C-C and C-N single bonds, revealing the preferred conformations of the cyclopropylmethylamino substituent relative to the aniline ring.

Chemical Reactivity and Mechanistic Pathways of 3 Amino Cyclopropyl Methyl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, an amino group attached to a benzene (B151609) ring, is known for its rich and varied reactivity. The amino group strongly influences the aromatic ring, making it highly susceptible to certain reactions while also being a reactive site itself.

The amino group (-NH₂) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. chemistrysteps.comvedantu.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. vedantu.com Consequently, electrophiles will preferentially attack these positions.

However, the substituent already present on the ring, the amino(cyclopropyl)methyl group at the 3-position (a meta position relative to the amino group), will also influence the regioselectivity of subsequent substitutions. The combined directing effects will determine the final substitution pattern.

In strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acid), the amino group is protonated to form an anilinium ion (-NH₃⁺). pearson.combyjus.com This protonated group is strongly deactivating and a meta-director. pearson.com This can lead to a mixture of products, with substitution occurring at positions meta to the newly formed anilinium group. chemistrysteps.combyjus.com

To control the selectivity and avoid overreaction, such as polyhalogenation, the high reactivity of the amino group can be moderated by converting it into an amide, for example, by acetylation to form an acetanilide (B955). libretexts.org The acetyl group reduces the activating influence of the amino group but maintains its ortho, para-directing nature, allowing for more controlled monosubstitution. libretexts.org The protecting acetyl group can later be removed by hydrolysis. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3-(Amino(cyclopropyl)methyl)aniline

ReactionReagentsExpected Major Products (Positions of Substitution)Notes
BrominationBr₂/H₂O2,4,6-tribromo-3-(amino(cyclopropyl)methyl)anilineThe strong activation by the amino group leads to polysubstitution. vedantu.com
NitrationHNO₃/H₂SO₄Mixture of isomers, including significant meta-substitutionProtonation of the amino group forms a meta-directing anilinium ion. chemistrysteps.combyjus.com
SulfonationConc. H₂SO₄, heatPredominantly para-substituted productThe reaction is reversible and thermodynamically controlled. chemistrysteps.com
Friedel-Crafts Alkylation/AcylationR-X/AlCl₃No reactionThe amino group forms a complex with the Lewis acid catalyst, deactivating the ring. vedantu.comlibretexts.org

The nitrogen atom of the primary aromatic amine in this compound possesses a lone pair of electrons, making it nucleophilic. libretexts.org Aromatic amines are generally less basic and less nucleophilic than aliphatic amines because the lone pair is delocalized into the aromatic ring. numberanalytics.com However, they still readily react with a variety of electrophiles. libretexts.org

One of the most important reactions involving the nucleophilicity of the aromatic amine is diazotization. wikipedia.org Reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures, converts the primary amino group into a diazonium salt. wikipedia.orgnoaa.gov Diazonium salts are highly versatile intermediates that can undergo a range of nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

The amine nitrogen can also react with acyl chlorides, acid anhydrides, and carboxylic acids to form amides. wikipedia.org This acylation is often used as a protective strategy in electrophilic aromatic substitution, as mentioned previously. libretexts.org

Anilines are susceptible to oxidation, and freshly purified aniline, which is a colorless oil, will darken upon exposure to air due to the formation of colored, oxidized impurities. wikipedia.org The oxidation of aniline can be complex, yielding a variety of products depending on the oxidizing agent and reaction conditions. wikipedia.org

Strong oxidizing agents like chromic acid can convert aniline to quinone, while potassium permanganate (B83412) in a neutral solution can yield nitrobenzene (B124822). wikipedia.orgnoaa.gov In alkaline solution, azobenzene (B91143) is formed, and in acidic solution, complex polymeric materials known as aniline black are produced. wikipedia.orgnoaa.gov The oxidation can be initiated by various reagents, including dichromates and ozone. asianpubs.org Electrocatalytic oxidation has also been shown to degrade aniline, with intermediates such as dianiline, 4-anilino phenol, and azobenzene being detected. nih.gov

Conversely, the nitro group of a nitro-substituted aniline can be reduced to an amino group using reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation. chemistrysteps.com

Reactivity of the Cyclopropyl (B3062369) Moiety

The cyclopropane (B1198618) ring is a strained three-membered ring that exhibits unique reactivity, often behaving similarly to a double bond in some reactions. nih.gov

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated by electrophiles, nucleophiles, or radicals. nih.gov In the context of this compound, the presence of the amino and aniline groups can influence the mode of ring-opening.

Donor-acceptor cyclopropanes are particularly prone to ring-opening. nih.gov In these systems, an electron-donating group and an electron-withdrawing group are attached to the cyclopropane ring, which weakens the vicinal C-C bond and facilitates heterolytic cleavage. nih.gov

Recent research has shown that cyclopropylamines can undergo oxidative ring-opening reactions. For instance, an electrochemical method has been developed for the synthesis of 1,3-oxazines from N-cyclopropylamides via oxidative ring-opening with alcohols. chemistryviews.org Photocycloadditions of N-aryl cyclopropylamines can also proceed through a ring-opened radical cation intermediate. rsc.org The ring-opening of alkylidenecyclopropyl ketones with amines has been shown to be an efficient method for the synthesis of substituted pyrroles, likely proceeding through distal cleavage of the cyclopropane ring. organic-chemistry.org

The cyclopropylmethyl (or cyclopropylcarbinyl) group is known to undergo facile rearrangements, particularly through the formation of a cyclopropylcarbinyl cation. This non-classical carbocation is delocalized and can exist in equilibrium with homoallyl and cyclobutyl cations. rsc.org

The formation of a cyclopropylcarbinyl cation from this compound could be initiated by the loss of the amino group attached to the benzylic carbon under acidic conditions. The resulting cation could then rearrange to a more stable structure. Nature utilizes this type of rearrangement in the biosynthesis of various terpenes. nih.gov Synthetic chemists have also harnessed this reactivity, for example, in the asymmetric rearrangement of cyclopropylcarbinyl cations catalyzed by chiral acids to produce enantioenriched homoallylic products. nih.govresearchgate.net

The stability and rearrangement pathways of cyclopropylcarbinyl cations are influenced by substituents. chemrxiv.org For instance, phenyl-substituted systems may lead to a loss of stereoselectivity in nucleophilic substitution reactions due to competing rearrangement pathways. chemrxiv.org

Reactivity of the Amino(cyclopropyl)methyl Linker

The reactivity of this compound is largely dictated by the primary amine functionality attached to a benzylic carbon that is also part of a cyclopropylmethyl system. This unique structural arrangement influences its behavior in a variety of chemical and enzymatic transformations.

Alkylation and Acylation Reactions of the Amino Group

The primary amino group in this compound serves as a nucleophilic center, readily participating in alkylation and acylation reactions.

Alkylation: As a primary amine, this compound can be alkylated by treatment with alkyl halides. The reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The initial product is a secondary amine, which can undergo further alkylation to yield a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. Due to the potential for multiple alkylations, controlling the reaction to obtain a single product can be challenging and often results in a mixture of products. The general scheme for the alkylation of a primary amine is shown below:

R-NH₂ + R'-X → R-NH-R' + HX R-NH-R' + R'-X → R-N(R')₂ + HX R-N(R')₂ + R'-X → [R-N(R')₃]⁺X⁻

Acylation: The amino group of this compound can be acylated by reaction with acylating agents such as acid chlorides or acid anhydrides to form amides. This reaction is typically more controllable than alkylation because the resulting amide is significantly less nucleophilic than the starting amine, thus preventing over-acylation. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

Reagent TypeGeneral ReactionProduct
Acid ChlorideR-NH₂ + R'-COClR-NH-CO-R' + HCl
Acid AnhydrideR-NH₂ + (R'-CO)₂OR-NH-CO-R' + R'-COOH

Formation of Imine and Enamine Derivatives

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. Subsequent dehydration of the carbinolamine leads to the formation of the C=N double bond of the imine. The reaction is reversible and can be driven to completion by removing the water formed during the reaction.

The mechanism for imine formation proceeds as follows:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine product.

Since this compound is a primary amine, it will form imines. Enamine formation occurs with secondary amines.

Enzymatic Transformations (e.g., N-dealkylation mechanisms by P450 systems in vitro)

The amino(cyclopropyl)methyl moiety is a substrate for enzymatic transformations, particularly oxidative N-dealkylation catalyzed by cytochrome P450 (P450) enzymes. Studies on structurally similar N-cyclopropylamines provide insight into the potential metabolic fate of this compound.

The N-dealkylation of N-cyclopropylamines can theoretically proceed through two primary mechanisms: a single-electron transfer (SET) mechanism or a conventional C-hydroxylation (hydrogen atom transfer, HAT) mechanism. In the SET mechanism, a one-electron oxidation of the nitrogen forms an aminium radical cation, which can lead to the fragmentation of the cyclopropyl ring. The HAT mechanism involves the hydroxylation of the carbon alpha to the nitrogen, forming a carbinolamine intermediate which then decomposes to the dealkylated amine and an aldehyde.

Research on the related compound, N-cyclopropyl-N-methylaniline, has shown that its oxidation by horseradish peroxidase, a SET enzyme, leads exclusively to products derived from the fragmentation of the cyclopropyl ring. nih.gov However, when incubated with liver microsomes containing cytochrome P450, the N-dealkylation of N-cyclopropyl-N-methylaniline proceeds without inactivation of the enzyme, and the primary products are N-methylaniline and N-cyclopropylaniline, along with the formation of cyclopropanone (B1606653) hydrate (B1144303). nih.gov This suggests that the P450-catalyzed reaction proceeds via the C-hydroxylation (HAT) mechanism, which keeps the cyclopropyl ring intact. nih.govresearchgate.net

The N-dealkylation involves hydroxylation of the α-carbon of the alkyl group attached to the nitrogen, forming an unstable hydroxylated metabolite that spontaneously breaks down into the dealkylated amine and an aldehyde. semanticscholar.org

Enzyme SystemProposed MechanismKey IntermediatesMajor Products
Horseradish PeroxidaseSingle-Electron Transfer (SET)Aminium radical cation, Distonic cation radicalProducts of cyclopropyl ring fragmentation
Cytochrome P450C-Hydroxylation (HAT)CarbinolamineDealkylated amine, Aldehyde (e.g., cyclopropanone)

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Kinetic and isotopic labeling studies have been instrumental in elucidating the mechanisms of the enzymatic N-dealkylation of cyclopropylamines.

In studies of N-cyclopropyl-N-methylaniline with liver microsomes, the disappearance of the substrate was observed to follow first-order kinetics, indicating that the compound does not cause mechanism-based inactivation of the P450 enzyme. nih.gov This finding is consistent with a C-hydroxylation mechanism rather than a SET mechanism, as the latter often leads to reactive intermediates that can irreversibly inactivate the enzyme.

Isotopic labeling has been a powerful tool in these mechanistic studies. By using substrates labeled with heavy isotopes such as ¹³C and ¹⁴C, researchers have been able to trace the fate of the cyclopropyl group during the reaction. For instance, in the P450-catalyzed oxidation of [1'-(¹³C)]-N-cyclopropyl-N-methylaniline, the detection of ¹³C-labeled cyclopropanone hydrate by NMR spectroscopy provided direct evidence for a mechanism that leaves the cyclopropyl ring intact. nih.gov This strongly supports the C-hydroxylation pathway over the SET pathway, which would result in ring-opened products. nih.govnih.gov

Theoretical studies using density functional theory (DFT) have further supported the C-hydroxylation mechanism. researchgate.net These calculations indicate that the rate-limiting step is the Cα-H activation via hydrogen atom transfer (HAT). researchgate.net The preference for N-demethylation over N-decyclopropylation in N-cyclopropyl-N-methylaniline was attributed to the electronic effects of the π-system and the polarity of the enzyme's active site. researchgate.net

Study TypeObservationMechanistic Implication
Kinetic StudyFirst-order kinetics, no enzyme inactivation. nih.govConsistent with a C-hydroxylation (HAT) mechanism, ruling out significant SET-induced inactivation.
Isotopic LabelingFormation of intact ¹³C-cyclopropanone hydrate from ¹³C-labeled substrate. nih.govDirect evidence for a pathway that does not involve cyclopropyl ring fragmentation, supporting the C-hydroxylation mechanism.
Theoretical CalculationsCα-H activation via HAT is the rate-limiting step. researchgate.netProvides a detailed energetic and electronic basis for the observed reactivity and regioselectivity.

Role As a Synthetic Building Block and Precursor Chemistry

Utilization in the Modular Synthesis of Complex Organic Architectures

The modular nature of 3-(Amino(cyclopropyl)methyl)aniline allows for the stepwise and controlled construction of elaborate molecular frameworks. Chemists can selectively functionalize the different reactive sites within the molecule to build up complexity in a predictable manner.

The primary and secondary amine groups in this compound offer opportunities for differential functionalization. The primary aniline (B41778) amine can undergo a variety of reactions, such as diazotization followed by substitution, or acylation to form amides. The secondary amine, part of the cyclopropylmethylamine moiety, can be selectively acylated, alkylated, or used in reductive amination reactions. This differential reactivity is key to its use in creating a library of derivatives with tailored properties.

Furthermore, the cyclopropyl (B3062369) ring itself is not merely a passive structural element. It imparts a degree of conformational rigidity to the molecule and can influence the electronic properties of the adjacent amine. In some advanced synthetic applications, the cyclopropyl ring can be opened under specific conditions to yield more complex acyclic structures, further expanding the synthetic possibilities.

A significant application of this compound is in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. The aniline portion of the molecule is a classic precursor for the construction of fused heterocycles. For instance, reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of quinazoline (B50416) rings. The amino(cyclopropyl)methyl side chain then serves as a key substituent on this heterocyclic core, influencing its biological activity and physicochemical properties.

Similarly, the primary amine of the aniline can be transformed into a hydrazine (B178648) derivative, which can then be cyclized to form pyrazole-containing structures. Specifically, reaction with a 1,3-dicarbonyl compound can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds. The cyclopropylmethylamino group remains as a critical element for molecular recognition by biological targets.

Beyond the synthesis of established heterocyclic systems, this compound is employed in the creation of novel and advanced chemical scaffolds. Its unique three-dimensional shape, conferred by the cyclopropyl group, makes it an attractive starting material for the synthesis of sp³-rich frameworks. These types of structures are of high interest in drug discovery as they can provide better selectivity and improved pharmacokinetic properties compared to flat, aromatic systems.

The multiple attachment points on the molecule allow for its use in combinatorial chemistry and fragment-based drug design. By combining this compound with other building blocks, large libraries of compounds can be rapidly synthesized and screened for biological activity. This approach accelerates the discovery of new lead compounds for various therapeutic areas.

Precursor for Chemical Probes and Research Tools (focused on chemical design and synthesis)

The development of chemical probes and research tools is essential for understanding biological processes at the molecular level. This compound serves as a versatile precursor for the synthesis of such tools. Its structure can be readily modified to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags, which allow for the visualization and tracking of the molecule within a biological system.

The synthetic accessibility of its derivatives allows for the systematic modification of the molecule to optimize its binding affinity and selectivity for a particular protein target. For example, the aniline ring can be substituted with various functional groups to explore structure-activity relationships (SAR). The cyclopropyl group can also be modified or replaced to probe the importance of this structural feature for biological activity. This iterative process of chemical design and synthesis is fundamental to the development of potent and selective chemical probes.

Development of this compound Derivatives with Tunable Reactivity for Specific Synthetic Applications

The reactivity of this compound can be fine-tuned to suit specific synthetic needs. For example, protecting group strategies can be employed to mask one or more of the reactive sites, allowing for the selective modification of other parts of the molecule. The choice of protecting group is crucial and depends on the desired reaction conditions for subsequent steps.

Furthermore, the electronic properties of the aniline ring can be modulated by the introduction of electron-donating or electron-withdrawing substituents. This, in turn, affects the reactivity of the aniline amine and the aromatic ring itself in reactions such as electrophilic aromatic substitution. This ability to tune the reactivity of the molecule makes it a highly adaptable building block for a wide range of synthetic applications, from the creation of novel materials to the synthesis of complex natural products.

Advanced Analytical and Separation Techniques for 3 Amino Cyclopropyl Methyl Aniline

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a cornerstone of analytical chemistry, providing robust methods for separating, identifying, and quantifying the components of a mixture. For a compound like 3-(Amino(cyclopropyl)methyl)aniline, several chromatographic techniques are particularly valuable.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of this compound due to its high resolution, sensitivity, and speed. bldpharm.com HPLC methods can be tailored to separate the target compound from impurities that may arise during synthesis or degradation.

A typical HPLC method for analyzing aniline (B41778) derivatives involves reversed-phase chromatography. rsc.orgnih.gov In this approach, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water or a buffer and an organic solvent such as acetonitrile (B52724) or methanol. rsc.orgnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For a compound with a primary amine group like this compound, the pH of the mobile phase is a critical parameter, as it affects the ionization state of the analyte and thus its retention. rsc.org

Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. chromatographyonline.com This process typically involves assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). rsc.org For instance, a validated HPLC method for related aniline compounds demonstrated linearity over a concentration range of 2.0 to 60 μg/mL with high correlation coefficients (r > 0.99). rsc.org

Table 1: Illustrative HPLC Parameters for Aniline Derivative Analysis

ParameterCondition
Column Reversed-phase C8 or C18, 5 µm particle size
Mobile Phase Acetonitrile/Water or Methanol/Buffer gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Diode Array Detector (DAD)
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10 µL

This table presents typical starting conditions for method development and may require optimization for the specific analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. While primary amines like this compound can sometimes exhibit poor peak shape and reproducibility in GC due to their polarity and potential for interaction with the column, derivatization can overcome these challenges. vt.edu Derivatization converts the polar amine into a less polar and more volatile derivative, improving its chromatographic behavior. vt.edunih.gov Common derivatizing agents for amines include acylating, silylating, or chloroformate reagents. vt.edunih.gov

The choice of column is also critical in GC. Fused silica (B1680970) capillary columns with a variety of stationary phases, such as those with 5% phenyl-methylpolysiloxane, are commonly used for the analysis of amine derivatives. rjptonline.orgsigmaaldrich.com The temperature program, carrier gas flow rate, and injector and detector temperatures are all optimized to achieve the best separation and sensitivity. epa.gov

For the analysis of aniline and its derivatives, GC with a nitrogen-phosphorus detector (NPD) can provide enhanced selectivity and sensitivity. epa.gov When absolute identification is required, coupling GC with a mass spectrometer is the preferred approach. epa.gov

Table 2: Representative GC Conditions for Derivatized Aniline Analysis

ParameterCondition
Column DB-5 (5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow
Injector Temperature 250 °C
Oven Program Initial temp. 80°C, ramp to 280°C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Derivatization Agent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or similar

This table provides a general set of conditions that would be a starting point for the analysis of derivatized this compound.

Chiral Chromatography for Enantiomeric Resolution

Since this compound possesses a chiral center, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are often crucial, as they can exhibit different pharmacological activities. Chiral chromatography is the most effective method for this purpose. yakhak.org

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are widely used and have shown great success in resolving the enantiomers of various chiral amines. yakhak.orgmdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation. researchgate.net

Alternatively, chiral additives can be included in the mobile phase for use with an achiral column. nih.gov For instance, macrocyclic glycopeptides like teicoplanin or vancomycin (B549263) can be used as chiral selectors in the mobile phase to resolve amino acid enantiomers, a principle that can be extended to other chiral amines. nih.govsigmaaldrich.com

The effectiveness of a chiral separation is measured by the resolution factor (Rs), with a value of 1.5 or greater indicating baseline separation of the two enantiomer peaks. nih.gov

Table 3: Common Chiral Stationary Phases for Amine Resolution

Chiral Stationary PhaseSelector TypeTypical Mobile Phase
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol
Astec® CHIROBIOTIC® T Teicoplanin (macrocyclic glycopeptide)Methanol/Acetic Acid/Triethylamine

This table lists some commercially available chiral columns that are candidates for the enantiomeric resolution of this compound.

Electrophoretic Techniques for Separation and Characterization

Capillary electrophoresis (CE) offers an alternative to chromatographic methods for the separation of charged species. chromatographyonline.com Given the basic nature of the amino group in this compound, this compound is well-suited for CE analysis in acidic buffer systems where it will be protonated.

In CE, separation is achieved based on the differential migration of ions in an electric field. Factors such as the pH and composition of the background electrolyte, applied voltage, and capillary temperature all influence the separation.

For the enantiomeric separation of chiral compounds, a chiral selector can be added to the background electrolyte in a technique known as chiral capillary electrophoresis. chromatographyonline.com Chiral selectors used in CE for amine separation include cyclodextrins, chiral crown ethers, and certain ionic liquids. chromatographyonline.commdpi.com This approach can be highly efficient and requires only a small amount of sample and chiral selector.

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the definitive identification and quantification of analytes in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for the analysis of this compound. nih.govnih.gov The mass spectrometer provides molecular weight information and fragmentation patterns, which serve as a "fingerprint" for the compound, allowing for unambiguous identification. nih.govnih.gov

In LC-MS, the effluent from the HPLC column is introduced into the ion source of the mass spectrometer. greyhoundchrom.com Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound. nih.gov Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural elucidation by fragmenting a selected parent ion and analyzing the resulting daughter ions. nih.govnih.gov This is particularly useful for quantifying trace levels of the compound or its impurities in complex matrices. researchgate.net

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rjptonline.orgnih.gov After separation on the GC column, the analytes enter the mass spectrometer, where they are typically ionized by electron impact (EI). nih.gov The resulting mass spectra can be compared to libraries of spectra for positive identification. nih.gov GC-MS is highly effective for the analysis of derivatized amines, providing both retention time and mass spectral data for confident identification. vt.edu

Table 4: Comparison of Hyphenated Techniques

TechniqueSeparation PrincipleIonization MethodKey Advantages
LC-MS Partitioning between liquid mobile and solid stationary phasesESI, APCIApplicable to non-volatile and thermally labile compounds; soft ionization preserves molecular ion. nih.govnih.gov
GC-MS Partitioning between gas mobile and liquid/solid stationary phasesEI, CIHigh chromatographic efficiency; extensive spectral libraries available for identification. nih.govepa.gov

Conclusion and Future Research Perspectives on 3 Amino Cyclopropyl Methyl Aniline

Summary of Key Academic Contributions and Findings

The primary academic contribution of 3-(Amino(cyclopropyl)methyl)aniline and its derivatives lies in their role as versatile synthetic intermediates and building blocks. The presence of multiple reactive sites—the aromatic ring, the primary aniline (B41778) nitrogen, and the benzylic amine nitrogen—allows for diverse chemical modifications.

The core value of the cyclopropylamine (B47189) moiety is well-established. These motifs are present in a wide array of biologically active compounds and are crucial intermediates in reactions involving ring-opening or cycloadditions. acs.org The combination of the rigid, sterically demanding cyclopropyl (B3062369) group with the electron-donating aniline moiety makes this compound a valuable scaffold in drug discovery. For instance, related structures are explored as potential ligands for biological targets like dopamine (B1211576) receptors. vulcanchem.com The chiral version of the molecule, (S)-3-(Amino(cyclopropyl)methyl)aniline, is available commercially, indicating its use in stereoselective synthesis. bldpharm.com

Physicochemical properties gathered from chemical databases provide foundational data for its use in synthesis and modeling.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₄N₂ nih.gov
Molecular Weight 162.23 g/mol chemsrc.com
Boiling Point (Predicted) 313.7 ± 17.0 °C chemsrc.com
Density (Predicted) 1.2 ± 0.1 g/cm³ chemsrc.com

These properties underscore its character as a relatively stable organic compound suitable for a range of reaction conditions.

Identification of Unexplored Reactivity and Transformation Pathways

Despite its utility as a building block, the specific reactivity profile of this compound remains largely unexplored. The interaction between its distinct functional groups could lead to novel transformation pathways.

Cyclopropyl Ring-Opening Reactions: Cyclopropylamines can undergo ring-opening under thermal, photochemical, or catalytic conditions. acs.orgresearchgate.net The influence of the aniline substituent at the meta-position on the regioselectivity and stereochemistry of such reactions is an unstudied area. Investigating these pathways could yield novel heterocyclic structures.

Intramolecular Cyclization: The presence of two amine groups at a suitable distance raises the possibility of intramolecular cyclization reactions to form novel nitrogen-containing heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Selective N-Functionalization: The differential reactivity of the aromatic aniline amine versus the aliphatic benzylic amine presents an opportunity for selective functionalization. Developing protocols for selective acylation, alkylation, or arylation at either nitrogen center would significantly enhance the synthetic utility of this molecule.

Electrophilic Aromatic Substitution: The aniline moiety activates the aromatic ring for electrophilic substitution at the ortho and para positions. The directing influence of the amino(cyclopropyl)methyl substituent in such reactions has not been systematically studied and could provide routes to polysubstituted aniline derivatives.

Future Directions in Novel Synthetic Methodologies

While the molecule is commercially available, advancements in synthetic organic chemistry offer opportunities for more efficient, scalable, and stereoselective production methods.

Asymmetric Synthesis: Developing novel asymmetric syntheses for the chiral variants of this compound is a key future direction. researchgate.net Methodologies could be adapted from recent advances in the asymmetric synthesis of cyclopropylamine derivatives, which employ transformations based on carbene species, ylides, or asymmetric catalysis. researchgate.net Biocatalytic methods, using engineered enzymes, have shown promise for the stereoselective cyclopropanation of alkenes and could be explored for this purpose. researchgate.net

Modern C-N Coupling Reactions: The synthesis of N-arylcyclopropylamines has been improved by palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination). researchgate.net A future approach could involve the late-stage introduction of the cyclopropylamine moiety onto a pre-functionalized aniline ring using modern catalytic systems, potentially offering a more convergent and flexible route.

Electro-organic Synthesis: Recent developments in electrochemistry, such as the electro-induced Hofmann rearrangement of cyclopropyl amides, provide a sustainable and practical route to cyclopropylamines. researchgate.net Adapting this methodology could offer a greener alternative to classical methods that rely on stoichiometric reagents.

Flow Chemistry: For scalable production, converting existing multi-step batch syntheses into continuous flow processes could improve yield, safety, and reproducibility. The synthesis of related primary cyclopropylamines from nitriles using Ti(II)-mediated coupling could be a candidate for such adaptation. organic-chemistry.org

Emerging Opportunities in Advanced Computational and Spectroscopic Characterization

A comprehensive understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. Advanced characterization techniques offer significant opportunities in this regard.

Spectroscopic Analysis: A detailed spectroscopic investigation has yet to be published. This would involve:

FTIR and FT-Raman Spectroscopy: To identify and assign the characteristic vibrational modes of the aniline, cyclopropyl, and amine functionalities. researchgate.net

Multinuclear NMR (¹H, ¹³C, ¹⁵N): To provide a complete picture of the molecule's covalent framework and electronic environment. Advanced 2D NMR techniques could confirm intramolecular interactions.

UV-Visible Spectroscopy: To study the electronic transitions, particularly the π-π* transitions within the aniline ring, and to determine the optical band gap. nih.gov

Computational Modeling: Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide deep insights that complement experimental data.

Geometric and Electronic Structure: DFT calculations can determine the optimized molecular geometry, bond lengths, and angles. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can elucidate charge transfer characteristics within the molecule and predict its reactivity. researchgate.net

Vibrational Spectra Simulation: Calculating the harmonic vibrational frequencies can aid in the precise assignment of experimental FTIR and Raman spectra. researchgate.net

Prediction of Properties: Computational methods can be used to predict key properties such as NMR chemical shifts, electronic absorption spectra, and nonlinear optical (NLO) properties, guiding experimental work toward novel applications. nih.gov

Table 2: Proposed Advanced Characterization Techniques

Technique Objective Potential Findings
DFT (e.g., B3LYP/6-311++G(d,p)) Calculate optimized geometry, electronic structure, and vibrational frequencies. Predict reactivity hotspots (HOMO/LUMO), confirm spectroscopic assignments, understand intramolecular interactions. researchgate.net
Advanced NMR (¹H, ¹³C, ¹⁵N, 2D) Unambiguously assign all proton and carbon signals; probe nitrogen environments. Elucidate the precise 3D structure in solution and detect through-space interactions.
Time-Dependent DFT (TD-DFT) Simulate UV-Visible absorption spectrum and calculate electronic transition energies. Predict optical band gap and identify potential for applications in materials science, such as nonlinear optics. nih.gov

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transitioning it from a simple building block to a well-understood molecule with tailored applications in synthesis, medicine, and materials science.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Amino(cyclopropyl)methyl)aniline, and how can purity be validated?

  • Methodology : Reductive amination of 3-(cyclopropylmethyl)benzaldehyde with ammonia or its equivalents (e.g., ammonium acetate) under hydrogenation conditions (e.g., Pd/C catalyst) is a common approach. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry to confirm molecular ion peaks ([M+H]+ at m/z 189.1). Residual solvents should be quantified via GC-MS .
  • Safety Note : Use inert atmosphere (N₂/Ar) during synthesis to mitigate oxidation risks .

Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?

  • Methodology : Perform stress testing by incubating the compound in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ~280 nm for aromatic amines) and LC-MS to identify breakdown products (e.g., cyclopropane ring-opening derivatives). FT-IR can track amine group stability (N-H stretch at ~3300 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite.
  • Storage : -20°C under argon in amber glass vials to prevent photodegradation .

Advanced Research Questions

Q. How does the cyclopropyl group influence the bioactivity of this compound in pesticidal studies?

  • Mechanistic Insight : The cyclopropyl moiety enhances lipophilicity, improving membrane penetration in insect targets (e.g., Plutella xylostella). Structure-activity relationship (SAR) studies show that substituting cyclopropyl with larger rings (e.g., cyclohexyl) reduces mortality rates by ~40%, indicating steric constraints in target binding .
  • Experimental Design : Compare LC₅₀ values of analogs using leaf-dip assays at 1–100 mg/L concentrations. Validate via molecular docking against GABA receptor homologs .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

  • Challenges : Co-elution of structurally similar byproducts (e.g., N-methyl derivatives) during HPLC.
  • Solutions : Use orthogonal methods:

  • HPLC-DAD : Gradient elution (0.1% TFA in water/acetonitrile) with diode-array detection (210–400 nm).
  • NMR : ¹H-NMR (DMSO-d₆) to resolve overlapping peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 1.2–1.6 ppm (cyclopropyl CH₂) .

Q. How can researchers design controlled studies to resolve contradictions in reported bioactivity data for this compound?

  • Case Example : If Study A reports 100% mortality in Plutella xylostella at 1 mg/L, while Study B shows 60% mortality:

  • Variables to Control : Insect larval stage (uniform 3rd instar), solvent choice (avoid DMSO if >1% v/v), and application method (foliar vs. systemic).
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare means across ≥3 replicates .

Q. What role does the amino group play in the compound’s reactivity under oxidative conditions?

  • Mechanism : The primary amine is prone to oxidation, forming nitroso or nitro derivatives. Cyclic voltammetry (CV) reveals oxidation peaks at +0.8 V (vs. Ag/AgCl), correlating with radical intermediate formation. Stabilize the amine via acetylation (e.g., acetic anhydride) for long-term storage .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Optimization :

  • Polar Solvents : Aqueous buffers (pH 7.4) accelerate hydrolysis (t₁/₂ ~14 days at 25°C).
  • Nonpolar Solvents : Ethyl acetate or hexane extend stability (t₁/₂ >6 months at -20°C).
  • Accelerated Testing : Use Arrhenius modeling (40–60°C) to predict shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.